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Compound of Interest

Compound Name: CAY10602

Cat. No.: B1668654 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: CAY10602 is a synthetic small molecule identified as a potent activator of Sirtuin 1

(SIRT1), a NAD⁺-dependent deacetylase.[1][2][3] SIRT1 plays a crucial role in regulating a

variety of cellular processes, including transcription, apoptosis, inflammation, and stress

resistance.[4] As a SIRT1 activator, CAY10602 has been shown to suppress the NF-κB-

dependent induction of TNF-α, upregulate PPARδ-mediated transcription, and exhibit anti-

inflammatory and insulin-sensitizing properties.[1] It has also been investigated for its effects on

ferroptosis and its potential to protect against oxidative stress-induced cell death.[5][6] These

application notes provide detailed protocols for the in vitro characterization of CAY10602.

Data Presentation
Table 1: CAY10602 Efficacy and Potency This table summarizes the effective concentrations

and inhibitory values of CAY10602 in various in vitro assays.
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Assay Type Cell Line Parameter Value Reference

TNF-α Release

Inhibition
THP-1 IC70 60 µM

TNF-α Release

Inhibition
THP-1

Effective

Concentration
20 - 60 µM [1][5]

Ferroptosis

Induction

A549, MDA-MB-

231, Hs 578T

Effective

Concentration
5 µM [5]

Apoptosis & Lipid

Accumulation

Reduction

HepG2
Effective

Concentration
20 µM [5]

Oxidative Stress

Attenuation
ARPE-19 Not Specified Not Specified [6]

Table 2: Physicochemical Properties of CAY10602 This table provides key physicochemical

properties for CAY10602.

Property Value Reference

Molecular Weight 418.44 g/mol [1]

Molecular Formula C₂₂H₁₅FN₄O₂S [1]

Purity >95%

Solubility (DMSO) ≥25 mM (up to 133.83 mM) [3]

Appearance Solid Powder [1]

Experimental Protocols
Protocol for SIRT1 Deacetylase Activity Assay
This protocol is a general method to confirm the direct effect of CAY10602 on SIRT1 enzymatic

activity using a fluorogenic substrate.

Materials:
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Recombinant human SIRT1 enzyme

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue)

NAD⁺ (Nicotinamide adenine dinucleotide)

CAY10602 (dissolved in DMSO)

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

Developer solution (e.g., containing trypsin)

SIRT1 inhibitor (e.g., Nicotinamide) for control

384-well black plates

Fluorescence plate reader

Procedure:

Prepare CAY10602 Dilutions: Create a serial dilution of CAY10602 in assay buffer. The final

DMSO concentration should be kept below 1%.

Reaction Mixture Preparation: In each well of a 384-well plate, add the SIRT1 enzyme, the

fluorogenic substrate, and NAD⁺.

Add Compounds: Add the serially diluted CAY10602 to the respective wells. Include the

following controls:

Positive Control (100% Activity): Vehicle (DMSO) only.

Negative Control (Background): No SIRT1 enzyme.

Inhibitor Control: A known SIRT1 inhibitor.

Incubation: Incubate the plate at 37°C for 60 minutes.

Stop Reaction: Stop the deacetylation reaction by adding the developer solution. The

developer typically contains a protease (trypsin) that cleaves the deacetylated substrate,
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releasing the fluorophore.[7]

Developer Incubation: Incubate for an additional 30 minutes at 37°C to allow for the

developer reaction to complete.[7]

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (e.g.,

excitation at 360 nm and emission at 460 nm).[7]

Data Analysis: Plot the fluorescence intensity against the CAY10602 concentration and fit the

data to a dose-response curve to determine the EC₅₀ (concentration for 50% activation).

Protocol for TNF-α Release Inhibition Assay in THP-1
Cells
This protocol determines the ability of CAY10602 to suppress inflammation in a cellular model.

[1][5]

Materials:

THP-1 human monocytic cells

RPMI-1640 medium with 10% FBS

PMA (Phorbol 12-myristate 13-acetate) for differentiation (optional)

LPS (Lipopolysaccharide)

CAY10602 (dissolved in DMSO)

Phosphate Buffered Saline (PBS)

Human TNF-α ELISA Kit

96-well cell culture plates

Procedure:

Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
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Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁶ cells/mL.

Pre-treatment: Treat the cells with various concentrations of CAY10602 (e.g., 10, 20, 40, 60

µM) for 1-2 hours. Include a vehicle control (DMSO).

Inflammatory Stimulation: Induce inflammation by adding LPS to a final concentration of 1

µg/mL to all wells except the negative control.

Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the

cell culture supernatant.

TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a human TNF-

α ELISA kit, following the manufacturer’s instructions.

Data Analysis: Calculate the percentage of TNF-α inhibition for each CAY10602
concentration relative to the LPS-only treated cells. Plot the results to determine the IC₅₀ or

IC₇₀ value.

Protocol for Western Blot Analysis of p53 Acetylation
This protocol assesses the effect of CAY10602 on the acetylation status of p53, a known

SIRT1 substrate.[8][9]

Materials:

Cell line of interest (e.g., HepG2, A549)

CAY10602

Cell stress-inducing agent (e.g., Doxorubicin or H₂O₂)

RIPA Lysis Buffer with protease and deacetylase inhibitors (e.g., Nicotinamide, Trichostatin

A)

BCA Protein Assay Kit
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SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-acetyl-p53 (e.g., at Lys382), anti-total-p53, anti-β-actin (loading

control)

HRP-conjugated secondary antibody

ECL (Enhanced Chemiluminescence) substrate

Procedure:

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with CAY10602
for a specified time (e.g., 12-24 hours). A positive control group may be treated with a DNA

damaging agent to induce p53 acetylation.

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an

SDS-PAGE gel. Run the gel to separate proteins by size.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-acetyl-

p53, anti-total-p53, anti-β-actin) overnight at 4°C, diluted according to the manufacturer's

recommendations.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands

using a chemiluminescence imaging system.

Data Analysis: Quantify the band intensities. Normalize the acetyl-p53 signal to the total-p53

signal to determine the change in p53 acetylation status.
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Click to download full resolution via product page

Caption: CAY10602 activates SIRT1, leading to deacetylation and modulation of downstream

pathways.
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Caption: Recommended experimental workflow for the in vitro evaluation of CAY10602.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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